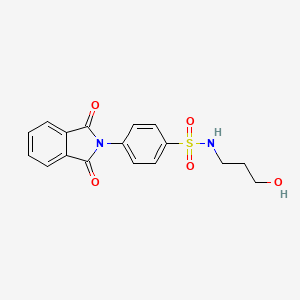
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide, also known as SU6656, is a selective inhibitor of Src family kinases. It has been extensively studied in scientific research due to its potential applications in cancer treatment and other diseases.
Mechanism of Action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide works by inhibiting the activity of Src family kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide can block the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other kinases, such as Fyn and Lyn, and to modulate the activity of ion channels and transporters. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has also been shown to affect the expression of genes involved in various cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide in lab experiments is its high selectivity for Src family kinases, which allows for more specific targeting of these kinases compared to other inhibitors. However, one limitation is that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide can have off-target effects on other kinases and cellular processes, which can complicate data interpretation.
Future Directions
There are several future directions for the use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide in scientific research. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to explore its potential use in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further research is needed to better understand the mechanisms of action and potential side effects of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide.
Synthesis Methods
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide involves several steps, including the reaction of 3-hydroxypropylamine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting compound with 2,3-dioxoindoline. The final product is obtained through purification and crystallization processes.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been widely used in scientific research for its potential applications in cancer treatment. It has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and prostate cancer cells. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide has been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and osteoporosis.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-11-3-10-18-25(23,24)13-8-6-12(7-9-13)19-16(21)14-4-1-2-5-15(14)17(19)22/h1-2,4-9,18,20H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFJVQBXTHSNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)

![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)

![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)
![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)

![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)

![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5164175.png)
![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)
![5-acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5164185.png)